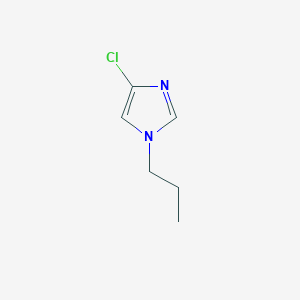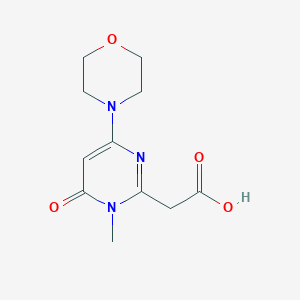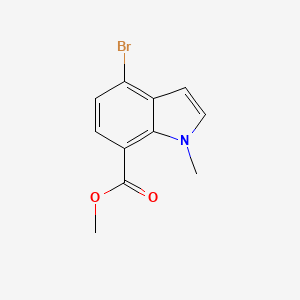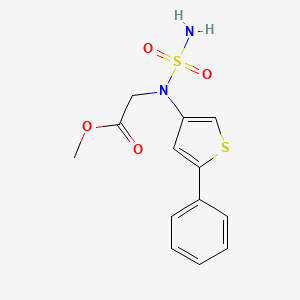
Methyl 2-((5-phenylthiophen-3-yl)(sulfamoyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.
Sulfamoylation: The sulfamoyl group is introduced by reacting the thiophene derivative with sulfamoyl chloride under basic conditions.
Esterification: Finally, the ester group is introduced by reacting the sulfamoylated thiophene with methyl chloroacetate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophenes.
Aplicaciones Científicas De Investigación
Methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anti-inflammatory and anticancer agents.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mecanismo De Acción
The mechanism of action of methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfamoyl group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
- Methyl 2-[(5-phenylthiophen-2-yl)-sulfamoylamino]acetate
- Methyl 2-[(5-phenylfuran-3-yl)-sulfamoylamino]acetate
- Methyl 2-[(5-phenylpyrrole-3-yl)-sulfamoylamino]acetate
Comparison:
- Structural Differences: The position of the phenyl group on the thiophene ring can influence the compound’s reactivity and biological activity. For example, the 2-position substitution may result in different electronic properties compared to the 3-position substitution.
- Biological Activity: The presence of different heterocycles (thiophene, furan, pyrrole) can lead to variations in biological activity, as each heterocycle interacts differently with biological targets.
- Synthetic Accessibility: The ease of synthesis and availability of starting materials can also vary among these compounds, affecting their practical applications in research and industry.
Propiedades
Fórmula molecular |
C13H14N2O4S2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate |
InChI |
InChI=1S/C13H14N2O4S2/c1-19-13(16)8-15(21(14,17)18)11-7-12(20-9-11)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H2,14,17,18) |
Clave InChI |
GFSZMVVLFCBTHY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN(C1=CSC(=C1)C2=CC=CC=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


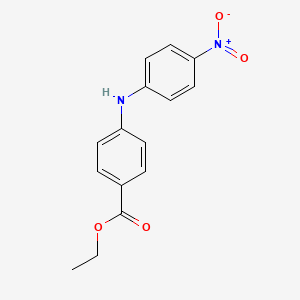
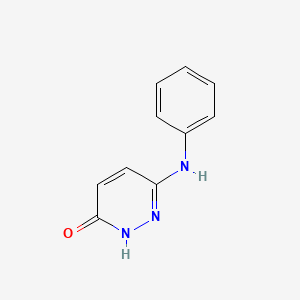
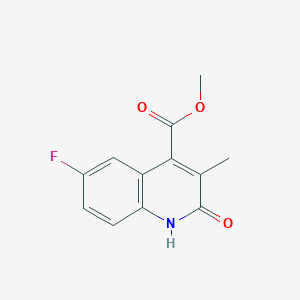


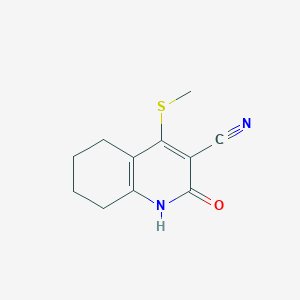
![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)
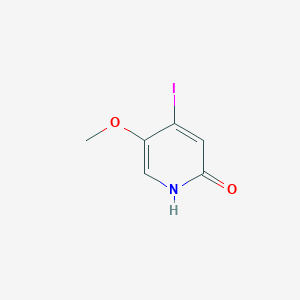

![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
